molecular formula C13H8N2O2S B1270558 2-Benzothiazol-2-yl-nicotinic acid CAS No. 728-66-5

2-Benzothiazol-2-yl-nicotinic acid

Cat. No.: B1270558
CAS No.: 728-66-5
M. Wt: 256.28 g/mol
InChI Key: VSVBCUFEFFICAZ-UHFFFAOYSA-N
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Description

2-Benzothiazol-2-yl-nicotinic acid is a heterocyclic compound that combines the structural features of benzothiazole and nicotinic acid. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring, while nicotinic acid, also known as niacin, is a form of vitamin B3. The fusion of these two structures results in a compound with unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-Benzothiazol-2-yl-nicotinic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways and cellular functions . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been studied over various time periods. It has been found that the stability and activity of this compound can change over time, depending on the experimental conditions. For example, prolonged exposure to certain environmental factors, such as light and temperature, can lead to the degradation of this compound, thereby reducing its efficacy . Additionally, long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have beneficial effects, such as the modulation of metabolic pathways and the inhibition of tumor growth . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, this compound has been shown to inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, thereby affecting cellular metabolism . Additionally, this compound can influence metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . For example, this compound has been shown to interact with membrane transporters, enabling its uptake into cells and subsequent distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound in these compartments allows it to interact with specific biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-nicotinic acid typically involves the condensation of 2-aminobenzenethiol with nicotinic acid or its derivatives. Various synthetic pathways have been developed, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-2-yl-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Benzothiazol-2-yl-nicotinic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazol-2-yl-nicotinic acid is unique due to the combination of the benzothiazole and nicotinic acid moieties, which imparts distinct chemical and biological properties. This fusion enhances its potential as a versatile compound for various scientific research applications and therapeutic uses .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVBCUFEFFICAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357604
Record name 2-Benzothiazol-2-yl-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728-66-5
Record name 2-Benzothiazol-2-yl-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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